NMDA Receptor Binding Affinity: 2-FDCK Occupies a Distinct Intermediate Potency Band vs. Ketamine, Deschloroketamine, and Methoxetamine
In a single-study head-to-head comparison of arylcyclohexylamine NMDA receptor antagonists, 2-fluorodeschloroketamine (2-FDCK) exhibited a Ki of 2,540 nM at NMDA receptors, placing it at an intermediate affinity between ketamine (Ki = 4,290 nM) and the substantially more potent deschloroketamine (DCK; Ki = 23.6 nM) and methoxetamine (MXE; Ki = 191 nM) [1]. The ~107-fold difference in affinity between 2-FDCK and DCK underscores that the absence of the ortho-chlorine (in DCK) dramatically enhances NMDA binding, while the 2-fluoro substitution partially attenuates this gain.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2,540 nM |
| Comparator Or Baseline | Ketamine: 4,290 nM; Deschloroketamine: 23.6 nM; Methoxetamine: 191 nM; N-ethyl-norketamine: 343.5 nM; 2-Oxo-PCE: 1,690 nM |
| Quantified Difference | 2-FDCK vs. ketamine: ~1.7-fold lower affinity (weaker); 2-FDCK vs. DCK: ~107-fold lower affinity (weaker); 2-FDCK vs. MXE: ~13-fold lower affinity (weaker); 2-FDCK vs. desmethyl-nor-MXE: ~500-fold lower affinity (weaker) |
| Conditions | NMDA receptor binding assay; Ki values determined in a unified panel (Biomolecules & Therapeutics, 2025) |
Why This Matters
This affinity ranking directly informs dose selection and target engagement expectations: researchers requiring intermediate NMDA blockade (between ketamine and MXE) should select 2-FDCK rather than DCK, which is two orders of magnitude more potent and carries distinct off-target liability profiles.
- [1] Kundu D, Wang M, Paudel S, Wang S, Jang C, Kim K. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics 2025;33:278-285. doi:10.4062/biomolther.2024.216 View Source
